molecular formula C19H20ClN3O B2530898 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-29-1

2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2530898
CAS No.: 860785-29-1
M. Wt: 341.84
InChI Key: MEWYEONCQPCCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives and Their Importance

Triazole derivatives, including compounds like 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been a focus of extensive research due to their wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The triazole core structure allows for various structural variations, contributing to the diverse biological activities observed in these compounds. Research has been directed towards developing new synthetic methods and evaluating potential uses for triazole derivatives in treating new diseases and addressing the challenges posed by resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Synthesis and Biological Features of 1,2,4-Triazole Derivatives

The chemistry of 1,2,4-triazoles is an area of ongoing research, with efforts to find more rational ways of synthesizing biologically active substances. Recent studies have highlighted the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives. The direction of modern organic synthesis indicates the potential for chemical modeling of 1,2,4-triazoles, showcasing their importance in developing new therapeutic agents (Ohloblina, 2022).

Physico-chemical Properties and Applications

The synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives reveal their significance not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. These derivatives are utilized in various applications, including as components in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, highlighting their broad utility beyond biological activities (Parchenko, 2019).

Eco-friendly Synthesis and Applications

Recent advancements in the eco-friendly synthesis of triazole derivatives underscore the importance of sustainable chemical processes. Eco-friendly methods, such as microwave irradiation and the use of easily recoverable catalysts, have been developed for synthesizing 1,2,3-triazoles. These methods offer advantages like shorter reaction times, easier work-up, and higher yields, demonstrating the potential for industrial synthesis of drugs and other applications using 1,2,3-triazoles (de Souza et al., 2019).

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-13(2)16-6-10-18(11-7-16)23-14(3)21-22(19(23)24)12-15-4-8-17(20)9-5-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWYEONCQPCCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.